Benzo[a]pyrene-3,6-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[a]pyrene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRYNZSMCVOJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952918 | |
| Record name | Benzo[pqr]tetraphene-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3067-14-9, 64133-78-4 | |
| Record name | Benzo[a]pyrene-3,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-3,6-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-3,6-dione, radical ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[pqr]tetraphene-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-3,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT61YDG18C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Biotransformation Pathways of Benzo a Pyrene 3,6 Dione
Endogenous Metabolic Formation
Cytochrome P450 (CYP)-Mediated Oxidation of BaP and Hydroxylated BaP Intermediates
Cytochrome P450 enzymes play a central role in the initial oxidation of B[a]P, a critical step in its metabolic activation. oup.commdpi.com This process generates a variety of reactive intermediates, including epoxides, phenols, and quinones. nih.gov Specifically, 6-hydroxybenzo[a]pyrene (B1212588) (6-OH-B[a]P) can be further oxidized to form benzo[a]pyrene-1,6-dione (B31467), benzo[a]pyrene-3,6-dione, and benzo[a]pyrene-6,12-dione. inchem.org Similarly, 3-hydroxybenzo[a]pyrene (3-OH-B[a]P) can be oxidized to this compound. inchem.org
Multiple cytochrome P450 isoforms are involved in the metabolism of B[a]P. CYP1A1 and CYP1B1 are key enzymes in this process. mdpi.comresearchgate.net Studies have shown that CYP1B1 is involved in the bioactivation of B[a]P, leading to the formation of metabolites like 3-hydroxybenzo[a]pyrene and benzo[a]pyrene-3,6-quinone, which are considered proximate genotoxic intermediates. nih.gov While both CYP1A1 and CYP1B1 contribute to B[a]P metabolism, their relative contributions can vary depending on the specific tissue and conditions. acs.orgacs.org For instance, in some human lung cell lines, the basal mRNA transcript levels of certain aldo-keto reductases (which also participate in B[a]P metabolism) can exceed those of both basal and induced CYP1A1 and CYP1B1. acs.org Furthermore, research in mouse aortic smooth muscle cells suggests that the major bioactivation pathway of B[a]P involves CYP1B1-mediated formation of 3-OH-BP and benzo[a]pyrene-3,6-quinone. nih.gov
Table 1: Key Enzymes and their Roles in this compound Formation
| Enzyme Family | Specific Isoforms | Role in BaP Metabolism | Resulting Metabolites |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP1A1, CYP1B1 | Initial oxidation of BaP and hydroxylated intermediates. oup.commdpi.comnih.gov | Epoxides, Phenols, Quinones (including BaP-3,6-dione). nih.govinchem.org |
| Peroxidases | Prostaglandin (B15479496) H Synthase, CYP Peroxidase | One-electron oxidation of BaP to a radical cation. acs.orgacs.org | Extended diones (including BaP-1,6-dione, BaP-3,6-dione, BaP-6,12-dione). acs.org |
| Aldo-Keto Reductases (AKR) | AKR1A1, AKR1C1-AKR1C4 | Oxidation of BaP trans-dihydrodiols. acs.orgnih.gov | o-Quinones (e.g., BaP-7,8-dione) and subsequent reactive species. pnas.org |
Glucuronidation and Sulfation Processes
Once formed, this compound can undergo phase II metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion. nih.gov Glucuronide conjugates of this compound have been identified as major water-soluble metabolites in cultured mouse keratinocytes. nih.gov Studies in rats have also shown that this compound is a major glucuronide metabolite found in bile. aacrjournals.org Similarly, after administering 3-hydroxybenzo(a)pyrene to catfish, this compound was detected along with its glucuronide and sulfate (B86663) conjugates. nih.gov These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). psu.edugdut.edu.cn The efficiency of these processes can be influenced by co-exposure to other chemicals. For instance, monoaromatic hydrocarbons have been shown to inhibit the glucuronidation of B[a]P metabolites. researchgate.net
Exogenous Environmental Formation
The formation of this compound in the environment occurs through various external processes, primarily driven by light and microbial activity. These pathways transform the parent compound, benzo[a]pyrene (B130552), into its quinone derivative.
Photooxidation Mechanisms
Photooxidation is a primary degradation pathway for polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (BaP) in the environment, particularly in aquatic systems and on surfaces exposed to light. nih.gov This process involves the reaction of PAHs with molecular oxygen, leading to the formation of more water-soluble and oxygenated compounds, including quinones. nih.gov The photolysis of BaP in aqueous solutions has been shown to yield a mixture of quinones, including benzo[a]pyrene-1,6-dione, benzo[a]pyrene-6,12-dione, and this compound. nih.govnih.gov
The mechanism begins with BaP itself acting as a photosensitizer. It absorbs ultraviolet (UV) or visible light, which elevates it to an excited singlet or triplet state. This excited BaP can then transfer energy to molecular oxygen (O₂), generating reactive oxygen species (ROS), which subsequently react with ground-state BaP molecules. The direct photooxidation of BaP results in a product distribution very similar to that of photosensitized oxygenation, indicating the involvement of singlet oxygen in the process. cdnsciencepub.com The formation of a 6-oxy-B[a]P radical has been observed during the irradiation of BaP, and it is suggested that further oxidation of this radical leads to the formation of quinones. nih.gov
Singlet Oxygen (¹O₂) and Hydroxyl Radical (·OH) Involvement
The photooxidation of benzo[a]pyrene is significantly mediated by specific reactive oxygen species, namely singlet oxygen (¹O₂) and hydroxyl radicals (·OH). nih.govacs.org
Singlet Oxygen (¹O₂): Singlet oxygen is a highly reactive form of oxygen generated when photosensitizers, including BaP itself, transfer absorbed light energy to molecular oxygen. nih.gov The reaction between ¹O₂ and BaP can proceed through cycloaddition, forming unstable endoperoxides or dioxetanes. These intermediates can then rearrange and undergo further oxidation to form quinones. Experimental studies using photosensitizers like tetraphenylporphyrin (B126558) (TPP) under visible light have confirmed the formation of this compound, among other isomers. cdnsciencepub.com At low initial concentrations of hydroxyl radicals, singlet oxygen can be the primary driver for BaP degradation. nih.govacs.org The degradation mechanism initiated by ¹O₂ involves several steps, starting with the formation of BaP-6-OO, followed by a water-promoted H-shift to form BaP-6-OOH, which then decomposes to generate a BaP-6-O radical, a precursor to quinone formation. nih.govacs.org
Hydroxyl Radical (·OH): Hydroxyl radicals are another key species in the atmospheric and aquatic degradation of BaP. Density functional theory calculations show that ·OH addition to the BaP molecule is a feasible reaction pathway. acs.org The reaction can lead to the formation of various quinones, including BaP-3,6-quinone. nih.govacs.org The initial step involves the addition of the ·OH radical to the BaP ring, followed by subsequent reactions with molecular oxygen and other radicals. acs.org The one-electron oxidation of BaP can create a radical cation, which can then react with water. cdnsciencepub.com The enzymatic oxidation of 6-hydroxybenzo[a]pyrene, a labile metabolite, has been reported to produce a mixture of diones including the 1,6-, 3,6-, and 6,12- isomers, a process that also involves the reduction of oxygen to reactive species. epa.gov
The table below summarizes the key reactive species and their role in the formation of this compound.
| Reactive Species | Formation Mechanism | Role in BaP Transformation | Resulting Products |
| **Singlet Oxygen (¹O₂) ** | Energy transfer from photo-excited BaP to O₂ | Direct reaction with BaP via cycloaddition | Endoperoxides, Dioxetanes, Quinones (including 3,6-dione) cdnsciencepub.com |
| Hydroxyl Radical (·OH) | Photochemical processes in water/atmosphere | Addition to the BaP aromatic ring | Hydroxylated intermediates, Quinones (including 3,6-dione) nih.govacs.org |
| BaP Radical Cation | One-electron oxidation of BaP | Reaction with water or superoxide (B77818) | Quinones (distribution differs from photooxidation) cdnsciencepub.com |
Microbial Biotransformation by Fungi (e.g., Fusarium solani)
Certain soil fungi have demonstrated the ability to metabolize high-molecular-weight PAHs. The non-white rot fungus Fusarium solani, isolated from contaminated soil, is capable of transforming benzo[a]pyrene. tandfonline.comtandfonline.comresearchgate.net Studies have confirmed that the metabolization of BaP by F. solani leads to the formation of benzo[a]pyrene quinones as significant metabolites. tandfonline.comresearchgate.net
Metabolic products extracted from the mycelia of F. solani cultures exposed to BaP were identified as benzo[a]pyrene-1,6-dione and this compound using mass and ultraviolet spectroscopic analyses. tandfonline.comresearchgate.net The oxidation of BaP by this fungus occurs at the C-1, C-3, and C-6 positions. tandfonline.com The involvement of cytochrome P-450 monooxygenase enzymes in this degradation pathway is suggested by the fact that the process is inhibited by 1-aminobenzotriazole, a known cytochrome P-450 inhibitor. tandfonline.comtandfonline.comepa.gov
The biotransformation process involves an energy-dependent uptake of BaP into the fungal hyphae, where it is stored in lipid bodies before degradation. nih.gov The degradation of BaP by F. solani was found to be significantly higher when olive oil was used as a carbon source compared to glucose, suggesting a link between lipid metabolism and PAH degradation in this fungus. nih.gov
The table below details the findings from biotransformation studies of BaP by Fusarium solani.
| Study Focus | Key Findings | Identified Metabolites |
| BaP Metabolization in Batch Fermentor | F. solani metabolizes BaP, leading to the formation of quinones. tandfonline.comresearchgate.net The process is linked to cytochrome P-450 activity. tandfonline.com | Benzo[a]pyrene-1,6-dione, this compound tandfonline.comresearchgate.net |
| BaP as Sole Carbon Source | Spores of F. solani can germinate in the presence of BaP and mineralize it. tandfonline.comepa.gov Degradation is inhibited by a cytochrome P-450 inhibitor. tandfonline.comepa.gov | Not specified, focused on mineralization (¹⁴CO₂ release) |
| Effect of Carbon Source | BaP degradation is significantly enhanced (37.4%) when olive oil is the carbon source versus glucose (4.2%). nih.gov | Not specified, focused on degradation percentage |
| BaP Uptake Mechanism | BaP uptake is an energy-dependent process, and the compound is stored in intracellular lipid bodies. nih.gov | Not specified, focused on uptake and transport |
Toxicological Research and Health Implications
Carcinogenic Potential and Cancer Research
The carcinogenic properties of benzo[a]pyrene (B130552) are well-established, and its metabolites, including benzo[a]pyrene-3,6-dione, play a crucial role in its toxicity. ontosight.aisemanticscholar.org This metabolite is formed through the metabolic activation of B[a]P in biological systems and is often found in combustion products like tobacco smoke and fossil fuel emissions. cymitquimica.com
Role in Cancer Initiation and Development
This compound is implicated in the initiation and development of cancer through various mechanisms. As a metabolite of B[a]P, it is part of a complex process of metabolic activation that can lead to the formation of DNA adducts—covalent bonds between the chemical and DNA. ontosight.aisemanticscholar.org These adducts can cause mutations in the genetic code, a critical step in the initiation of cancer. ontosight.ai
Interestingly, one study found that this compound can inhibit the expression of Vascular Endothelial Growth Factor (VEGF), a key angiogenesis inducer, by promoting the degradation of Hypoxia-Inducible Factor-1alpha (HIF-1α). nih.gov This suggests a complex role for this metabolite in tumor biology that is not solely defined by direct DNA damage.
Involvement in Organ-Specific Carcinogenesis (e.g., Lung, Liver, Female Genital Tract)
The carcinogenicity of benzo[a]pyrene and its metabolites is not uniform across all organs. The metabolic capabilities of different tissues play a significant role in determining their susceptibility to B[a]P-induced cancer. plos.org
Lung: The lung is a primary target for B[a]P-induced carcinogenesis, particularly from sources like tobacco smoke and air pollution. plos.org Studies on human bronchoalveolar cells have identified this compound as one of the metabolites formed from B[a]P. nih.govacs.org The formation of this and other reactive metabolites in lung tissue contributes to the high incidence of lung cancer associated with B[a]P exposure. plos.org
Liver: The liver is a major site of xenobiotic metabolism, including that of B[a]P. Hepatic microsomes have been shown to metabolize B[a]P into various products, including this compound. nel.eduresearchgate.net While the liver is not typically considered a primary target for B[a]P-induced tumors in humans, its metabolic activity is crucial in determining the systemic exposure to carcinogenic metabolites. plos.org In rat models, a Western diet was found to accelerate B[a]P-induced colon carcinogenesis, with higher levels of reactive metabolites, including B[a]P-3,6-dione, being produced. nih.gov
Female Genital Tract: Research indicates that the female reproductive system, including the ovary, can metabolize B[a]P, leading to the formation of DNA-reactive metabolites such as this compound. nih.govnih.gov This metabolic capability raises concerns about an increased risk of toxicant-induced infertility and cancer in the female genital tract for women exposed to B[a]P. nih.govnih.gov Intravaginal application of B[a]P in mice has been shown to result in invasive cervical carcinoma. semanticscholar.org
Impact on Reproductive Health
The endocrine-disrupting properties of benzo[a]pyrene and its metabolites, including this compound, have significant implications for reproductive health. nih.govnih.gov
Infertility Risk Assessment
Exposure to B[a]P has been linked to adverse effects on fertility. www.nhs.uk The metabolism of B[a]P within reproductive tissues, such as the ovary, to DNA-reactive metabolites like this compound is a key factor in this toxicity. nih.govnih.gov The formation of these metabolites can lead to cellular damage and interfere with normal reproductive processes, potentially causing infertility. nih.govnih.govgrafiati.com Studies in animal models have demonstrated that B[a]P possesses endocrine-disrupting properties that can lead to infertility and cancers in the female genital tract. nih.gov In vitro studies on human sperm have shown that B[a]P can reduce sperm motility and other functions crucial for fertilization. mdpi.com
Cardiovascular Disease Link
Emerging evidence suggests a link between exposure to benzo[a]pyrene and cardiovascular diseases. nih.gov Metabolites of B[a]P, including this compound, have been implicated in the toxic effects of B[a]P on the cardiovascular system. nih.gov Research has indicated that these metabolites may contribute to abdominal aortic toxicity by increasing plasma levels of reactive oxygen species and the expression of inflammatory proteins. nih.gov One study specifically noted that this compound can increase systolic blood pressure and pulse pressure. researchgate.net The formation of B[a]P metabolites in aortic subcellular fractions further supports the potential role of this compound in the development of cardiovascular problems like atherosclerosis. researchgate.net
Role in Abdominal Aortic Toxicity
This compound is implicated in the development of abdominal aortic toxicity following exposure to BaP. frontiersin.orgnih.govresearchgate.net The aorta has been identified as a target organ for BaP and its metabolites. nih.gov Studies focusing on the parent compound have demonstrated that BaP exposure can potentiate the pathogenesis of abdominal aortic aneurysms (AAA), a serious condition characterized by the dilation and weakening of the aortic wall. nih.gov
Research using apolipoprotein E knockout (ApoE-/-) mice, a model susceptible to atherosclerosis, has provided detailed insights. In these studies, the administration of BaP in conjunction with angiotensin II (a compound known to promote AAA) significantly influenced the incidence and severity of the condition. nih.gov One study arm involving weekly exposure to BaP alongside angiotensin II resulted in a statistically significant increase in both the incidence of AAA and the rate of fatal rupture compared to mice receiving only angiotensin II. nih.gov While these studies focus on the parent compound, other research explicitly reports that BaP metabolites, including this compound and Benzo[a]pyrene-6,12-dione, are involved in the mechanisms of BaP-induced abdominal aortic toxicity. frontiersin.orgnih.govnih.govresearchgate.net
Table 1: Effect of Weekly Benzo[a]pyrene (BaP) Exposure on Abdominal Aortic Aneurysm (AAA) in ApoE-/- Mice Data derived from a study on the parent compound, Benzo[a]pyrene. nih.gov
| Treatment Group (n) | AAA Incidence | AAA Rupture |
| Control (8) | 0 | 0 |
| BaP Only (28) | 0 | 0 |
| Angiotensin II Only (27) | 8 | 0 |
| BaP + Angiotensin II (28) | 14 | 3 |
Elevation of Plasma ROS Levels and Protein Expression (TNFα, MMP9)
The toxic effects of this compound on the aorta are mediated through specific biochemical mechanisms, notably the generation of oxidative stress and the promotion of inflammation. researchgate.netnih.gov Research indicates that BaP metabolites, such as this compound, contribute to abdominal aortic toxicity by elevating plasma levels of reactive oxygen species (ROS) and increasing the expression of key proteins involved in inflammation and tissue degradation. frontiersin.orgnih.govresearchgate.net
The generation of ROS is a critical aspect of the toxicity of benzo[a]pyrene quinones. These compounds can undergo redox cycling, a biochemical process that produces superoxide (B77818) radicals and other reactive oxygen species, leading to cellular damage.
In addition to inducing oxidative stress, these metabolites are linked to an increased expression of Tumor Necrosis Factor-alpha (TNF-α) and Matrix Metalloproteinase-9 (MMP9). frontiersin.orgnih.govresearchgate.net TNF-α is a pro-inflammatory cytokine, and its upregulation signifies an inflammatory response. researchgate.net MMP9 is a type of enzyme that degrades components of the extracellular matrix, such as collagen, which is crucial for the structural integrity of the aortic wall. frontiersin.orgnih.gov Studies in ApoE-/- mice have confirmed that combined treatment with BaP and angiotensin II leads to a significant increase in the expression of both TNF-α and MMP9 in the aorta. nih.gov The upregulation of both inflammatory and proteolytic (protein-degrading) pathways contributes to the weakening of the vessel wall, which is characteristic of aneurysm development. nih.gov
Table 2: Key Molecular Effects Associated with this compound Toxicity
| Molecular Effect | Description | Reference |
| Elevation of ROS | Increased levels of reactive oxygen species in plasma, leading to oxidative stress and cellular damage. | frontiersin.orgnih.govresearchgate.net |
| Increased TNFα Expression | Upregulation of a key pro-inflammatory cytokine, promoting an inflammatory response within the aortic tissue. | frontiersin.orgnih.govnih.gov |
| Increased MMP9 Expression | Upregulation of an enzyme that degrades the extracellular matrix, weakening the structural integrity of the aorta. | frontiersin.orgnih.govnih.gov |
Environmental Occurrence and Monitoring
Presence in Environmental Pollutants
Benzo[a]pyrene-3,6-dione, along with its isomers benzo[a]pyrene-1,6-dione (B31467) and benzo[a]pyrene-6,12-dione, are recognized as primary oxidative degradation products of benzo[a]pyrene (B130552) found in various environmental compartments. dss.go.thacs.orgepa.gov These quinones are formed from the parent compound, benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) released from the incomplete combustion of organic materials such as fossil fuels, wood, and tobacco. mdpi.comnih.govnih.gov Consequently, this compound is detected in environmental pollutants such as airborne particulate matter, soil, and water. mdpi.comnih.gov
Sources and Formation in Ambient Air Particulate Matter
This compound is primarily formed in the atmosphere through the chemical transformation of particle-adsorbed benzo[a]pyrene. dss.go.th The degradation of PAHs in the troposphere can be initiated by various atmospheric constituents, including nitrogen oxides, ozone, hydroxyl radicals, and solar irradiation. dss.go.th Specifically, the reaction of benzo[a]pyrene with ozone or its exposure to solar irradiation leads to the formation of benzo[a]pyrene quinones, with this compound being a significant product alongside its 1,6- and 6,12-dione isomers. dss.go.thiloencyclopaedia.org
Studies conducted in Munich, Germany, have shown that the concentrations of benzo[a]pyrene diones in air particulate matter are correlated with solar irradiation, with higher levels observed during the daytime compared to nighttime. dss.go.thacs.orgepa.gov This suggests that photochemical processes play a crucial role in their formation. dss.go.thacs.orgepa.gov The concentrations of these diones did not, however, show a direct correlation with the concentrations of benzo[a]pyrene or total carbon. dss.go.thacs.org This indicates that the formation of this compound is not solely dependent on the amount of its precursor but is significantly influenced by photochemical conditions. dss.go.thepa.gov
In one study, the total concentrations of benzo[a]pyrene diones (including the 1,6-, 3,6-, and 6,12-isomers) in air particulate matter ranged from 8 to 605 pg/m³. dss.go.thacs.orgepa.gov During a sampling period in February, the concentration of individual diones ranged from 5 to 334 pg/m³, with the total concentration reaching up to 605 pg/m³. dss.go.th The approximate ratio of benzo[a]pyrene-1,6-dione to this compound to benzo[a]pyrene-6,12-dione was consistently observed to be around 1:0.8:0.5. dss.go.th
Environmental Fate and Degradation
The environmental persistence of this compound is influenced by both photochemical and biological degradation processes.
Phototransformation in Water Environments
In aquatic environments, phototransformation is a key pathway for the degradation of benzo[a]pyrene and its derivatives. acs.orgnih.gov Studies have demonstrated that natural porphyrins, such as chlorophyll, can accelerate the phototransformation of benzo[a]pyrene under solar irradiation. acs.orgnih.govresearchgate.net This process is driven by the photocatalytic generation of singlet oxygen, which then transforms benzo[a]pyrene into its quinone forms, including this compound. acs.orgnih.govresearchgate.net The efficiency of this transformation is linked to the stability of the porphyrins, with less stable porphyrins showing higher transformation efficiencies. acs.orgnih.gov The main phototransformation products identified are consistently benzo[a]pyrene-1,6-dione, this compound, and benzo[a]pyrene-6,12-dione. acs.orgnih.govresearchgate.netnih.gov Theoretical calculations support that the degradation of benzo[a]pyrene can be initiated by both hydroxyl radicals and singlet oxygen, leading to the formation of these quinones. nih.govresearchgate.net
Microbial Degradation in Environmental Contexts
Microorganisms play a role in the breakdown of benzo[a]pyrene and its metabolites in the environment. researchgate.net Certain fungi, such as Fusarium solani, have been shown to degrade benzo[a]pyrene and produce benzo[a]pyrene-1,6-dione and this compound as metabolic products. researchgate.net This degradation is thought to involve cytochrome P-450 monooxygenase enzymes. researchgate.net Similarly, some Aspergillus species are capable of degrading benzo[a]pyrene, and while a specific metabolite was detected, its exact identity as this compound could not be definitively confirmed. nih.govasm.org The bacterium Rhodococcus rhodochrous has also been studied for its ability to biodegrade benzo[a]pyrene, with a BaP-dione-like compound being identified as a product. researchgate.net
Bioaccumulation and Biomonitoring
This compound can be taken up and metabolized by organisms, leading to its bioaccumulation and providing a basis for biomonitoring. In aquatic organisms, such as the brown bullhead fish, benzo[a]pyrene is metabolized into various compounds, including benzo[a]pyrene-1,6-dione and this compound. oup.com Similarly, in embryonic and larval medaka fish, this compound and benzo[a]pyrene-1,6-dione were recovered after exposure. oup.com Studies on the killifish Fundulus heteroclitus also identified this compound as a metabolite. nih.gov
In humans, exposure to benzo[a]pyrene from sources like cigarette smoke, occupational settings, and diet can lead to its metabolism in various tissues. nih.govnih.gov Human ovarian subcellular fractions have been shown to metabolize benzo[a]pyrene into several products, including this compound. nih.govnih.gov Furthermore, human bronchoalveolar cells can metabolize benzo[a]pyrene, with benzo[a]pyrene-1,6-dione and this compound being signature metabolites of the radical cation pathway. nih.govnih.gov The detection of these metabolites in biological samples can serve as a biomarker for benzo[a]pyrene exposure. epa.govnih.gov Biomonitoring studies using passive samplers like pine needles have been explored to estimate air concentrations of benzo[a]pyrene, which is a precursor to this compound. copernicus.orgugent.be
Advanced Analytical Methodologies in Research
Chromatography and Mass Spectrometry Techniques
Chromatographic methods coupled with mass spectrometry are the cornerstone of Benzo[a]pyrene-3,6-dione analysis, providing the high selectivity and sensitivity required for complex sample matrices.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating this compound from its parent compound and other metabolites. aacrjournals.org The method typically employs a reverse-phase C18 column and a mobile phase gradient, such as acetonitrile (B52724) and water, to achieve efficient separation. nih.govmdpi.com Following separation, various detectors can be used for identification and quantification. A Waters Alliance chromatographic system coupled with a photodiode array (PDA) detector has been used to analyze a mixture of Benzo[a]pyrene (B130552) metabolites, including the 3,6-dione, on an Agilent Zorbax ODS-C18 column. nih.gov While standard UV detectors are often used, the inherent lack of fluorescence in Benzo[a]pyrene-diones limits the use of highly sensitive fluorescence detectors unless special modifications are made. nih.govoup.com
A highly sensitive and robust method for quantifying this compound is stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgepa.gov This approach utilizes a stable isotope-labeled internal standard, such as [¹³C₄]-Benzo[a]pyrene-3,6-dione, which is added to the sample to correct for matrix effects and variations during sample preparation and analysis. nih.govnih.gov
Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ion source for analyzing Benzo[a]pyrene metabolites as it has been found to be more sensitive than electrospray ionization (ESI) for these compounds. nih.govbioscientifica.com In the mass spectrometer, quantification is achieved using selected reaction monitoring (SRM), which provides exceptional specificity. For this compound, the transition of the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 283 to a product ion at m/z 226 (corresponding to the loss of two carbonyl groups) is typically monitored. nih.govnih.gov The corresponding transition for the [¹³C₄]-labeled internal standard is monitored from m/z 287 to m/z 229. nih.govnih.gov
This SID-LC-APCI-MS/MS method has proven invaluable for detailed metabolite profiling in various human cell lines, including bronchoalveolar H358 cells and Ishikawa endometrial cells. nih.govbioscientifica.comacs.org It has enabled the quantification of signature metabolites from all three major Benzo[a]pyrene metabolic pathways, demonstrating that this compound is a key product of the radical cation pathway. nih.govacs.org The method offers a significant increase in sensitivity—up to 500-fold compared to older HPLC-radiometric detection techniques—allowing for the detection of metabolites at the femtomole level. nih.govepa.gov
Table 1: LC-APCI-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Analyte | This compound | nih.gov |
| Internal Standard | [¹³C₄]-Benzo[a]pyrene-3,6-dione | nih.govnih.gov |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive | nih.govbioscientifica.com |
| Parent Ion (Analyte) | m/z 283 | nih.govnih.gov |
| Product Ion (Analyte) | m/z 226 | nih.gov |
| Parent Ion (Standard) | m/z 287 | nih.gov |
| Product Ion (Standard) | m/z 229 | nih.gov |
A significant challenge in analyzing Benzo[a]pyrene-diones is their lack of native fluorescence, which prevents the use of highly sensitive fluorescence detectors common in PAH analysis. nih.gov To overcome this limitation, a novel and sensitive HPLC method was developed that incorporates a post-column zinc reduction step. nih.gov
In this system, after the this compound is separated on the HPLC column, it passes through a post-column reactor packed with zinc particles. The zinc reduces the non-fluorescent dione (B5365651) in-line to its corresponding fluorescent hydroquinone (B1673460). nih.gov This fluorescent derivative can then be measured with high sensitivity by a fluorescence detector. nih.gov
This innovative approach enhances the detection sensitivity for Benzo[a]pyrene-diones by more than two orders of magnitude compared to conventional UV detection. nih.gov The method avoids time-consuming pre-column derivatization steps and provides excellent performance characteristics for the analysis of Benzo[a]pyrene-1,6-dione (B31467), this compound, and Benzo[a]pyrene-6,12-dione. nih.gov
Table 2: Performance of HPLC with Post-column Zinc Reduction and Fluorescence Detection
| Parameter | Finding | Reference |
| Principle | In-line reduction of non-fluorescent diones to fluorescent hydroquinones | nih.gov |
| Limit of Detection | Below 1.0 nM (for a 20-µL injection) | nih.gov |
| Linear Dynamic Range | 1.0–220 nM | nih.gov |
| Sensitivity Increase | >100-fold compared to traditional UV detection | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of many organic pollutants in environmental samples. However, its application to Benzo[a]pyrene-diones, including the 3,6-isomer, is limited. dss.go.th The primary issue is the low volatility of these compounds, which is a consequence of their high melting points. dss.go.th this compound has a melting point of 282°C, which can lead to poor chromatographic performance, thermal degradation in the injector or column, and consequently, poor detection limits. dss.go.th
For environmental analysis of air particulate matter, LC-MS with an APCI source has been shown to be superior to GC-MS for dione quantification. dss.go.th The detection limits for B[a]P-diones using LC-APCI-MS are two to three orders of magnitude lower than those achievable with GC-MS, reaching the low picogram range. dss.go.th While GC-MS is widely used for the parent compound, Benzo[a]pyrene, in environmental samples like soil, its utility for the direct analysis of its dione metabolites is constrained by their physicochemical properties. dss.go.thresearchgate.netpsu.edu
High-Performance Liquid Chromatography (HPLC) with Various Detectors
Spectroscopic Approaches
Spectroscopic methods, particularly UV-Vis spectroscopy, are integral to the study of this compound, both as a standalone technique and in conjunction with chromatography and computational models.
UV-Visible (UV-Vis) spectroscopy is routinely used as a detection method in HPLC (HPLC-UV), where the characteristic absorption spectrum of a compound as it elutes from the column can aid in its identification. cdnsciencepub.com The UV spectra of this compound and other quinones have been compared against authentic standards to confirm their identity in metabolic and oxidation studies. cdnsciencepub.com
In more advanced applications, UV-Vis spectroscopy is used to investigate the fundamental photophysical properties of these molecules. Studies have shown that dione derivatives can exhibit broad absorption spectra extending into the visible region, which can be indicative of intramolecular charge-transfer characteristics in both ground and excited states. beilstein-journals.org
Furthermore, UV-Vis spectroscopy plays a crucial role in validating computational chemistry studies. researchgate.net Time-dependent density functional theory (TD-DFT) calculations are performed to predict the electronic transitions and theoretical absorption spectra of molecules like this compound. beilstein-journals.org These calculated spectra are then compared with experimental UV-Vis data to confirm the accuracy of the computational models, which in turn provide deeper insights into the electronic structure and reactivity of the molecule. beilstein-journals.orgresearchgate.net
Multiphoton Spectral Analysis for Cellular Metabolism Studies
Multiphoton spectral analysis has emerged as a powerful technique for the real-time, in-situ investigation of the cellular uptake and metabolism of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (BaP). This advanced imaging modality offers significant advantages over conventional fluorescence microscopy, primarily by enabling the discrimination of multiple fluorescent metabolites simultaneously within living cells, which is often challenging due to their overlapping emission spectra. nih.gov
Research employing multiphoton microscopy has successfully identified and monitored several BaP metabolites in various cell lines. By exciting the intrinsic fluorescence of these compounds with a focused laser beam and analyzing the emitted light, researchers can generate spectral profiles that act as fingerprints for specific molecules. This approach allows for a dynamic view of how cells process BaP into various intermediate and secondary metabolites, including this compound.
Detailed Research Findings
In studies utilizing human breast epithelial cell lines (MCF10A and MCF10CA1h), multiphoton spectral analysis after a 24-hour exposure to BaP identified five distinct fluorescence peaks corresponding to the parent compound and its key metabolites. nih.govjst.go.jp One of these spectral bands, specifically in the 458-479 nm range, was identified as corresponding to the secondary metabolite, this compound. nih.govjst.go.jp This methodology not only confirmed the presence of this dione within the cells but also allowed for the observation of differences in metabolic profiles between different cell lines. nih.govjst.go.jp
The table below summarizes the spectral bands assigned to BaP and its metabolites in these breast cancer cell lines.
| Spectral Band (nm) | Assigned Compound |
| 490-530 | Benzo[a]pyrene (BaP) |
| 458-479 | This compound |
| 426-447 | 3-hydroxybenzo[a]pyrene (3-OH BaP) & 9-hydroxybenzo[a]pyrene (9-OH BaP) |
| 393-415 | Benzo[a]pyrene-r-7,t-8-dihydrodiol-t-9,10-epoxide(±),(anti) (BPDE) |
| Data sourced from studies on MCF10A and MCF10CA1h breast epithelial cell lines. nih.govjst.go.jp |
Similarly, research on a rat liver cell line (Clone 9) involved generating a spectral database from various BaP metabolite standards, including this compound, to facilitate their identification within cells treated with BaP. nih.gov This work underscores the utility of creating reference spectra to deconvolve complex cellular fluorescence signals into the contributions of individual metabolites. nih.gov The combination of multiphoton acquisition with advanced spectral unmixing processes enables the simultaneous identification of numerous metabolites, providing deep insights into the metabolic pathways at a single-cell level. nih.govosti.gov
However, it is noteworthy that another study investigating BaP metabolism in medaka embryos using multiphoton excitation at specific wavelengths (760, 840, 860, and 880 nm) reported that this compound did not exhibit fluorescence under their experimental conditions, either in methanol (B129727) or a bovine serum albumin solution. oup.com This suggests that the observability of this compound via multiphoton microscopy may be dependent on the specific excitation wavelengths and the cellular environment.
The collective findings demonstrate the significant potential of multiphoton spectral analysis for elucidating the complex intracellular fate of BaP. nih.govnih.gov By spectrally resolving different metabolic products, this technique provides a powerful tool for studying the mechanisms of action of carcinogenic compounds and identifying cell-type-specific differences in metabolism. nih.gov
In Vitro and in Vivo Research Models
Animal Models
Fish Models (e.g., Medaka)
The Japanese medaka (Oryzias latipes) serves as a valuable in vivo model for studying the metabolism of benzo[a]pyrene (B130552) (BaP). Studies have demonstrated that medaka can metabolize BaP into various derivatives, including benzo[a]pyrene-3,6-dione.
Research on embryonic and larval medaka has shown that following exposure to BaP, the parent compound is metabolized over time. By 3 days post-fertilization, the concentration of the parent BaP decreases by over 50%, and it is virtually absent by the time of hatching. researchgate.net Concurrently, metabolites are formed, including glucuronide conjugates. Enzymatic treatment of extracts from exposed medaka embryos with β-glucuronidase releases metabolites, including Benzo[a]pyrene-1,6-dione (B31467) and this compound. researchgate.net The recovery of these diones was greater at 3 and 7 days post-exposure compared to day 1, indicating their formation as part of the metabolic process in the developing fish. researchgate.net
The medaka model is also utilized for immunotoxicology studies. Research has shown that BaP exposure can suppress both innate and adaptive immune parameters in medaka. researchgate.net This toxicity is linked to the fish's ability to metabolize BaP into reactive compounds in situ within immune organs and cells. researchgate.net The formation of metabolites like this compound is a key step in these toxicological pathways. Furthermore, the medaka model is considered a non-animal in vivo test system when using embryos, which offers an alternative to experiments on adult fish. osti.gov
Table 1: Research Findings on Benzo[a]pyrene (BaP) Metabolism in Medaka (Oryzias latipes)
| Finding | Research Focus | Model Stage | Implication for this compound | Source(s) |
|---|---|---|---|---|
| Recovery of BaP-3,6-dione | Metabolism of 14C-BaP | Embryos and Larvae | Demonstrates the formation of BaP-3,6-dione as a metabolite following BaP exposure. | researchgate.net |
| Increased recovery over time | Kinetics of BaP metabolites | Embryos (Day 1, 3, 7) | Suggests ongoing metabolic processing of BaP to its dione (B5365651) form during development. | researchgate.net |
| Suppression of immune function | Immunotoxicity of BaP | Adult | Implies that metabolites, potentially including BaP-3,6-dione, are responsible for observed immunotoxicity. | researchgate.net |
| Maternal transfer of BaP | Xenobiotic maternal transfer | Gravid Females | Suggests that metabolites like BaP-3,6-dione can be transferred to offspring, leading to early-life-stage toxicity. | nih.gov |
Caenorhabditis elegans for Genotoxicity Studies
The nematode Caenorhabditis elegans is a widely used model organism for genotoxicity studies of various compounds, including the parent polycyclic aromatic hydrocarbon, benzo[a]pyrene (BaP). nih.govfrontiersin.org However, research in C. elegans has primarily focused on the genotoxic potential of BaP itself and its unique metabolic activation pathways, rather than the specific effects of the this compound metabolite.
Studies show that BaP induces significant toxicological effects in C. elegans, including reduced reproductive output and a shortened lifespan, despite the organism lacking the classical cytochrome P450 (CYP) 1A1 enzyme typically responsible for BaP bioactivation in vertebrates. nih.govfrontiersin.org Instead, evidence points to the involvement of alternative pathways, particularly the cyp-35 enzyme family, in BaP metabolism within the nematode. nih.govfrontiersin.org
Genotoxicity in C. elegans following BaP exposure has been confirmed using the comet assay, which revealed a dose-dependent increase in DNA damage. nih.govfrontiersin.org Interestingly, the types of DNA damage appear to differ from those commonly seen in mammals. For instance, bulky DNA adducts characteristic of the metabolite BaP-7,8-dihydrodiol-9,10-epoxide (BPDE) were not observed. nih.govfrontiersin.org This suggests that the genotoxic mechanisms in C. elegans may be driven by different reactive metabolites than those in mammals. While BaP is metabolized to various products, including quinones, in other biological systems, the specific role and formation of this compound have not been a focal point of genotoxicity studies in C. elegans. nih.govfrontiersin.org
**Table 2: Summary of Benzo[a]pyrene (BaP) Genotoxicity Research in *C. elegans***
| Endpoint | Key Finding | Implication | Source(s) |
|---|---|---|---|
| Physiological Effects | Reduced reproductive output and shortened lifespan. | BaP is toxic to C. elegans despite the absence of the classical CYP1A1 pathway. | nih.govfrontiersin.org |
| Metabolic Pathway | Metabolism is mediated by the cyp-35 enzyme family, not CYP1A1. | Demonstrates a parallel pathway for BaP metabolism. | nih.govfrontiersin.org |
| DNA Damage | Dose-dependent increase in DNA damage observed via comet assay. | Confirms the genotoxic potential of BaP in this model. | nih.govfrontiersin.org |
| DNA Adducts | No bulky dG-N2-BPDE adducts were detected. | Suggests a different mechanism of genotoxicity compared to mammals, not proceeding through the typical diol-epoxide pathway. | nih.govfrontiersin.org |
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| Benzo[a]pyrene | BaP |
| This compound | - |
| Benzo[a]pyrene-1,6-dione | - |
| Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide | BPDE |
| 17β-estradiol | E2 |
Biomarker Development and Application
Benzo[a]pyrene-3,6-dione as a Biomarker for Exposure and Risk
This compound is a significant metabolite formed through the metabolic activation of BaP. Its formation can occur via peroxidase-mediated oxidation, a pathway distinct from the one producing diol epoxides. nih.govepa.gov The presence of BaP-3,6-dione in biological systems is an indicator of BaP exposure from various environmental sources, including polluted air, contaminated food, and tobacco smoke. nih.govcdc.gov
The toxicological significance of BaP-3,6-dione lies in its ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). This ROS production can lead to oxidative stress and damage to cellular macromolecules, including DNA, which is a potential mechanism for its carcinogenic effects. The detection of BaP-3,6-dione in human plasma suggests its systemic distribution and potential to exert effects far from the initial site of exposure. nih.gov Studies have identified BaP-3,6-dione among the predominant BaP metabolites in the plasma of individuals exposed to BaP, underscoring its relevance for monitoring human exposure and assessing associated cancer risks. nih.gov
The formation of BaP-3,6-dione is a key event in one of the three major metabolic pathways of BaP, the radical cation pathway. nih.govepa.gov The other two pathways lead to the formation of diol epoxides and o-quinones. nih.govepa.gov The detection of signature metabolites from each of these pathways, including BaP-3,6-dione, provides a more comprehensive picture of an individual's metabolic response to BaP exposure. nih.govepa.gov
Comparison with Other BaP Metabolite Biomarkers
Among BaP-specific biomarkers, 3-hydroxybenzo[a]pyrene (3-OH-BaP) is a major detoxification product and is frequently measured in urine. mdpi.comnih.gov Another important biomarker is BaP-r-7,t-8,t-9,c-10-tetrahydrotetrol (BaP-tetrol-1), which is a hydrolysis product of the ultimate carcinogen, BaP-7,8-diol-9,10-epoxide (BPDE). nih.govepa.govnih.gov BaP-tetrol-1 is considered a biomarker of the metabolic activation pathway leading to DNA adduct formation. nih.gov
BaP-3,6-dione offers a complementary perspective. Unlike 3-OH-BaP, which represents a detoxification pathway, and BaP-tetrol-1, which signifies the diol-epoxide pathway, BaP-3,6-dione is a product of the radical cation pathway. nih.govepa.gov Therefore, its measurement can provide insights into the relative contribution of this specific bioactivation route. nih.govepa.gov The redox activity of BaP-3,6-dione and its role in generating oxidative stress distinguish it from BPDE, which primarily acts through direct covalent binding to DNA.
A study comparing urinary levels of 3-OH-BaP and BaP-tetrol-1 in occupationally exposed workers found strong correlations between the two, suggesting that both detoxification and activation pathways are active. nih.gov While BaP-diones were not measured in that particular study, the principle of using multiple metabolites to understand the complete metabolic profile of BaP is highlighted. researchgate.net The choice of biomarker can be influenced by the exposure scenario and the specific research question. For instance, in cases of high occupational exposure, 3-OH-BaP has been a frequently used biomarker. mdpi.com
| Biomarker | Metabolic Pathway | Significance | Common Biological Matrix |
|---|---|---|---|
| This compound | Radical Cation Pathway | Indicates oxidative stress potential through redox cycling. | Plasma, nih.gov Tissues nih.gov |
| 3-hydroxybenzo[a]pyrene (3-OH-BaP) | Detoxification Pathway | Commonly used biomarker for BaP exposure, represents a detoxification route. mdpi.comnih.gov | Urine, mdpi.comnih.gov Plasma nih.gov |
| BaP-r-7,t-8,t-9,c-10-tetrahydrotetrol (BaP-tetrol-1) | Diol-Epoxide Pathway | Biomarker of the ultimate carcinogenic pathway leading to DNA adducts. nih.gov | Urine, nih.gov Plasma nih.gov |
| 1-hydroxypyrene (1-OHP) | Metabolite of Pyrene | Indirect marker for overall PAH exposure, not specific to BaP. mdpi.comnih.gov | Urine mdpi.comnih.gov |
Kinetics and Excretion Profiles in Biological Fluids
The kinetics and excretion of BaP metabolites, including diones, are influenced by the route of administration and vary between different biological fluids. Animal studies provide valuable insights into these processes. In rats administered BaP, metabolites are excreted in both urine and feces. researchgate.netresearchgate.net One study found that after intravenous, intratracheal, oral, and cutaneous administration of BaP to rats, the majority of metabolites were recovered in the feces. researchgate.net
Specifically for BaP-diones, their detection in various matrices has been reported. In a study with brown bullhead fish, BaP-diones were the predominant metabolites found in bile. oup.com Human studies have also detected BaP-3,6-dione. In a human plasma study following oral micro-dosing with [14C]-BaP, BaP-3,6-dione was identified as one of the metabolites. nih.gov Following dietary interventions with Brussels sprouts or 3,3'-Diindolylmethane (DIM), the Cmax of BaP-3,6-dione was significantly reduced, and in some cases, it was not detected at all, suggesting that dietary components can modulate its formation and/or clearance. nih.gov
The time course of metabolite appearance and elimination also varies. In rats, the excretion of some BaP metabolites like 4,5-diol-BaP was almost complete within 24 hours, whereas the peak excretion of 3- and 7-OHBaP occurred later, especially after cutaneous application. researchgate.net While this study did not detect BaP-diones, it highlights the importance of the timing of sample collection for biomarker analysis. researchgate.net In human plasma, after oral BaP administration, the parent compound reached its maximum concentration (Tmax) at a median of 0.5 hours, indicating rapid absorption. nih.gov The subsequent appearance of metabolites like BaP-3,6-dione in the plasma reflects the ongoing metabolic processes. nih.gov
Challenges in Detection and Quantitation
The accurate detection and quantification of BaP-3,6-dione in biological and environmental samples present several analytical challenges. nih.govnih.gov A primary difficulty stems from the fact that BaP-diones are non-fluorescent, which precludes the use of highly sensitive fluorescence detection methods commonly employed for other PAH metabolites like 3-OH-BaP. nih.govnih.gov
To overcome this, various analytical techniques have been developed and refined. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection can be used, but its sensitivity may be insufficient for detecting the low concentrations typically found in biological samples. nih.gov A novel HPLC method was developed that incorporates a post-column zinc reducer to convert BaP-diones to their fluorescent hydroquinone (B1673460) forms, thereby increasing detection sensitivity by over two orders of magnitude compared to traditional UV detection. nih.gov This method achieved a limit of detection below 1.0 nM for BaP-3,6-dione. nih.gov
Mass spectrometry-based methods have become the preferred choice for the sensitive and specific quantification of BaP-diones. nih.govgxu.edu.cn Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high accuracy and is well-suited for analyzing complex biological matrices like plasma. The use of stable isotope-labeled internal standards, such as 13C-labeled BaP-3,6-dione, is crucial for correcting matrix effects and ensuring accurate quantification. Atmospheric pressure chemical ionization (APCI) coupled with LC-MS has also been successfully applied to determine BaP-dione concentrations in air particulate matter, achieving detection limits in the low picogram range. dss.go.th In contrast, gas chromatography-mass spectrometry (GC-MS) is less suitable for BaP-diones due to their low volatility. dss.go.th
| Analytical Technique | Principle | Advantages | Challenges/Limitations |
|---|---|---|---|
| HPLC-UV | Separation by HPLC and detection by UV absorbance. nih.gov | Relatively simple and accessible. | Lower sensitivity, not ideal for trace-level detection. nih.gov |
| HPLC with post-column reduction and fluorescence detection | Non-fluorescent diones are chemically reduced to fluorescent hydroquinones post-separation. nih.gov | Significantly enhanced sensitivity compared to HPLC-UV. nih.gov | Requires an additional post-column reaction step. nih.gov |
| LC-MS/MS | Separation by LC followed by mass spectrometric detection of specific parent-daughter ion transitions. | High sensitivity, high specificity, suitable for complex matrices. gxu.edu.cn | Requires sophisticated instrumentation and expertise. |
| GC-MS | Separation of volatile compounds by GC followed by mass spectrometric detection. | Effective for volatile and thermally stable compounds. | Poor performance for low-volatility compounds like BaP-diones. dss.go.th |
Advanced Computational and Theoretical Studies
Physiologically Based Kinetic (PBK) Modeling
Physiologically Based Kinetic (PBK) modeling is a computational technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. While specific PBK models developed exclusively for Benzo[a]pyrene-3,6-dione are not extensively documented, its kinetics are a critical component of PBK models for its parent compound, Benzo[a]pyrene (B130552) (BaP). researchgate.netnih.govnih.govoregonstate.edu
PBK models for BaP are designed to predict the time-course concentrations of BaP and its numerous metabolites, including this compound, in various tissues. researchgate.netnih.gov These models are constructed using a combination of physiological parameters (e.g., tissue volumes, blood flow rates) and biochemical data (e.g., metabolic reaction rates). nih.govepa.gov The formation of this compound is known to occur through specific metabolic pathways, such as the radical cation pathway and peroxidase-dependent routes. nih.gov PBK models for BaP incorporate these pathways to simulate the generation and subsequent fate of its dione (B5365651) metabolites. oregonstate.edu
For instance, a PBK model for BaP in rats was developed to simulate the kinetics of its main metabolites, demonstrating the capability of these models to predict blood and tissue concentrations. researchgate.net By integrating data from in vitro experiments and in silico predictions, these models can translate external exposure doses of BaP into internal tissue-specific concentrations of its metabolites, including the quinones. researchgate.net This approach, often termed reverse dosimetry, is vital for risk assessment, as it helps to link external exposure levels to internal concentrations that drive toxicological effects. researchgate.net Although these models may focus on primary metabolites like 3-hydroxybenzo[a]pyrene, the data and framework are essential for understanding the broader metabolic profile of BaP, which includes this compound. nih.govnih.gov
| Modeling Aspect | Description | Relevance to this compound | Source |
|---|---|---|---|
| Model Structure | Comprises compartments representing different organs and tissues connected by blood flow. | Predicts potential tissue accumulation sites for metabolites formed from BaP. | epa.gov |
| Metabolic Pathways | Incorporates enzymatic reactions (e.g., via Cytochrome P450s) that convert BaP into metabolites. | The formation of BaP-diones via peroxidase and radical cation pathways is a key metabolic output. | oregonstate.edunih.gov |
| Parameterization | Uses data from in vivo animal studies and in vitro experiments to define model parameters. | Kinetics of dione formation can be estimated from in vitro studies and incorporated into the model. | nih.govoregonstate.edu |
| Application | Used for dose-response assessment and to predict metabolite profiles under different exposure scenarios. | Helps estimate the internal dose of this compound following exposure to the parent compound BaP. | researchgate.net |
Computational Spectroscopy (e.g., UV-Vis Spectra)
Computational spectroscopy involves the use of quantum chemical calculations to predict and interpret the spectral properties of molecules. For this compound, these methods can elucidate its electronic structure and predict its ultraviolet-visible (UV-Vis) absorption spectrum.
Experimental studies have identified the spectral characteristics of this compound. During the analysis of BaP metabolites, a compound was identified with a UV-visible spectrum identical to that of an authentic Benzo[a]pyrene-3,6-quinone standard. researchgate.net More specific analysis using multiphoton microscopy has associated a fluorescence emission peak in the spectral band of 458-479 nm with the presence of this compound within cells. nih.gov
Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly employed to simulate the electronic absorption spectra of polycyclic aromatic hydrocarbons and their derivatives. These calculations can predict the excitation energies and oscillator strengths corresponding to electronic transitions, which determine the position and intensity of absorption bands in the UV-Vis spectrum. By modeling the molecule in its ground and excited states, computational spectroscopy provides a theoretical basis for the experimentally observed colors and spectra of compounds like this compound. Such computational studies, while not found specifically for this dione in the reviewed literature, would be the standard approach to complement and explain the experimental findings. nih.gov
| Experimental Technique | Observed Spectral Feature | Source |
|---|---|---|
| HPLC with UV-Visible Spectroscopy | Spectrum identical to authentic standard of 3,6-benzo[a]pyrene quinone. | researchgate.net |
| Multiphoton Microscopy Spectral Analysis | Fluorescence emission peak identified within the 458-479 nm spectral band. | nih.gov |
Mechanistic Modeling of Chemical Reactions
Mechanistic modeling, particularly using quantum chemistry methods like Density Functional Theory (DFT), provides profound insights into the chemical reactions that lead to the formation of this compound. These studies calculate the energetics and geometries of reactants, transition states, and products to map out detailed reaction pathways.
The degradation of Benzo[a]pyrene (BaP) to its quinone derivatives, including this compound, has been extensively modeled. acs.orgnih.govresearchgate.net These theoretical investigations show that the formation of BaP-quinones can be initiated by reactive oxygen species such as the hydroxyl radical (•OH) and singlet oxygen (¹O₂). acs.orgresearchgate.netresearchgate.net
DFT calculations have elucidated the multi-step mechanism of BaP degradation. acs.orgnih.gov For example, in aqueous solutions, the reaction can be initiated by ¹O₂. acs.orgresearchgate.net This process involves several consecutive elementary reactions, including the formation of a BaP-6-OO intermediate, a 1,3 H-shift promoted by water molecules, and the eventual formation of the dione product. acs.orgnih.gov Computational models have shown that water can act as a bridge, lowering the energy barrier for key hydrogen transfer steps from approximately 41-42 kcal/mol to a more feasible 11-12 kcal/mol. nih.gov The main degradation products identified through these computational models are BaP-1,6-quinone, BaP-3,6-quinone, and BaP-6,12-quinone, which aligns with experimental observations. acs.orgacs.org
| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) | Source |
|---|---|---|---|
| ¹O₂ Addition to BaP | Initial attack of singlet oxygen on the C6 position of BaP. | -2.5 | acs.org |
| Direct 1,3 H-shift | Unimolecular decomposition of the BaP-6-OO intermediate without a catalyst. | 41 - 42 | nih.gov |
| Water-Assisted 1,3 H-shift | H-shift in the BaP-6-OO intermediate where a water molecule acts as a bridge. | 11 - 12 | nih.gov |
| Water-Promoted H-shift (P11-n to IM4-n) | A bimolecular reaction involving a six-membered ring transition state with water. | 4.2 - 4.8 | acs.org |
These theoretical studies are critical for understanding the environmental and biological fate of BaP, revealing how it transforms into metabolites like this compound under various conditions. acs.orgresearchgate.net
Future Research Directions
Elucidation of Undefined Metabolic Pathways
While it is established that Benzo[a]pyrene-3,6-dione (B[a]P-3,6-dione) is a metabolite of Benzo[a]pyrene (B130552) (B[a]P), the complete metabolic pathways leading to its formation and subsequent biotransformation are not fully understood. nih.govnih.govacs.org B[a]P is a procarcinogen that requires metabolic activation to exert its toxic effects. nih.govacs.orgwikipedia.org The primary routes of B[a]P metabolism are categorized into three main pathways: the diol-epoxide pathway, the radical cation pathway, and the o-quinone pathway. nih.govacs.orgresearchgate.net B[a]P-3,6-dione, along with B[a]P-1,6-dione, is considered a signature metabolite of the radical cation pathway. nih.govacs.org
However, some studies suggest that the formation of B[a]P-3,6-dione may not exclusively follow this pathway. For instance, in human bronchoalveolar H358 cells, the formation of B[a]P-3,6-dione occurred without a lag phase, unlike other metabolites, suggesting that the peroxidase responsible for its formation might not be the inducible P4501A1 or 1B1 enzymes. nih.gov This points to the potential involvement of other peroxidases, such as prostaglandin (B15479496) H synthases or other uninduced P450 isoforms, in its generation. nih.gov
Further research is necessary to identify all the enzymatic players and intermediate steps involved in the biosynthesis of B[a]P-3,6-dione. A deeper understanding of these pathways is crucial for predicting its formation in different tissues and under various exposure conditions.
Comprehensive Understanding of Non-Genotoxic Effects
One notable non-genotoxic effect of B[a]P-3,6-dione is its ability to inhibit the expression of Vascular Endothelial Growth Factor (VEGF). nih.gov This inhibition occurs through the induction of Hypoxia-Inducible Factor-1 alpha (HIF-1α) degradation. nih.gov Since VEGF is a key regulator of angiogenesis, a process crucial for tumor growth, this finding suggests a complex role for B[a]P-3,6-dione in carcinogenesis that extends beyond direct DNA damage. nih.gov
Additionally, some metabolites of B[a]P have been shown to possess estrogenic activity. bioscientifica.comoup.com While B[a]P-3,6-dione itself did not show significant estrogenic activity in some in vitro assays, the broader investigation into the endocrine-disrupting properties of B[a]P metabolites is an important area of future research. oup.com A comprehensive understanding of the non-genotoxic mechanisms of B[a]P-3,6-dione, including its impact on cell signaling pathways, receptor interactions, and the tumor microenvironment, is essential for a complete toxicological profile. bioscientifica.comnih.gov
Integration of Multi-Omics Data for Systems Toxicology
To fully comprehend the complex biological impact of B[a]P-3,6-dione, a systems toxicology approach that integrates data from multiple "omics" platforms is necessary. Proteomic studies have begun to shed light on the alterations in protein expression and signaling pathways following exposure to B[a]P and its metabolites. researchgate.net These studies have indicated disruptions in protein-protein interactions beyond the well-documented DNA damage. researchgate.net
Future research should aim to combine genomics, transcriptomics, proteomics, and metabolomics data to construct comprehensive network models of B[a]P-3,6-dione toxicity. This multi-omics approach can help to identify key molecular targets, signaling cascades, and biomarkers associated with exposure and adverse outcomes. nih.gov For instance, integrating data on gene expression changes with alterations in protein levels and metabolite profiles can provide a more holistic view of the cellular response to B[a]P-3,6-dione. A recent study on B[a]P and ovarian cancer highlighted the power of a multi-omics approach, integrating gut microbiota dynamics and Mendelian randomization to elucidate the complex interplay between environmental exposure and disease. nih.gov Applying similar integrative methodologies specifically to B[a]P-3,6-dione will be crucial for uncovering novel mechanisms of toxicity and identifying potential therapeutic or preventative strategies.
Development of Novel Analytical Techniques for Enhanced Sensitivity
Accurate and sensitive detection of B[a]P-3,6-dione in biological and environmental samples is fundamental for exposure assessment and mechanistic studies. Current methods, such as high-performance liquid chromatography (HPLC) with UV detection, are often limited by the non-fluorescent nature of B[a]P-diones, making low-level detection challenging. nih.govnih.gov
To overcome this limitation, novel analytical techniques with enhanced sensitivity are being developed. One promising method involves HPLC with post-column zinc reduction, which converts the non-fluorescent B[a]P-diones into their highly fluorescent hydroquinone (B1673460) derivatives, allowing for sensitive fluorescence detection. nih.gov This technique has been shown to increase detection sensitivity by more than two orders of magnitude compared to traditional UV detection. nih.gov Another powerful approach is the use of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the quantification of B[a]P metabolites, including B[a]P-3,6-dione. nih.govacs.org This method has demonstrated a 500-fold increase in sensitivity compared to HPLC with radiometric detection. nih.govacs.org
Further development and refinement of these and other novel analytical methods are crucial for detecting trace amounts of B[a]P-3,6-dione in complex matrices such as human tissues, bodily fluids, and environmental samples. acs.orguzh.ch This will enable more accurate exposure assessment and a better understanding of the dose-response relationships for its toxic effects.
Refinement of Environmental Exposure and Risk Assessment Models
B[a]P-3,6-dione is formed from the atmospheric degradation of B[a]P, a ubiquitous environmental pollutant found in air, water, and soil. acs.orgmdpi.com Therefore, refining environmental exposure and risk assessment models for this compound is a critical area for future research.
Studies have shown that the concentration of B[a]P-diones in air particulate matter can correlate with solar irradiation, suggesting a significant role for photochemical processes in their formation. acs.org This highlights the need for exposure models that account for environmental factors such as sunlight, atmospheric chemistry, and transport.
Current risk assessment for B[a]P is often based on its carcinogenicity, with regulatory agencies like the U.S. Environmental Protection Agency (EPA) providing oral slope factors and inhalation unit risks. epa.gov However, these models may not fully capture the risks associated with its various metabolites, including B[a]P-3,6-dione, which may have different toxicological profiles and potencies.
Q & A
Q. What are the standard methodologies for synthesizing and purifying BPQ-3,6 for experimental use?
BPQ-3,6 is typically synthesized via metabolic activation of benzo[a]pyrene (BaP) using cytochrome P450 enzymes or chemical oxidation. For purification, high-performance liquid chromatography (HPLC) with UV/visible spectral validation is recommended to ensure ≥99% purity, as described in studies using microsomal preparations from 3-methylcholanthrene-treated rats . Post-synthesis, vacuum drying with HEPA-filtered systems minimizes airborne contamination .
Q. How can researchers safely handle BPQ-3,6 in laboratory settings?
Safety protocols include:
- Using Class I, Type B biological safety hoods to prevent aerosolization.
- Employing HEPA-filtered vacuums for cleanup to avoid dry sweeping.
- Personal protective equipment (PPE) compliant with OSHA 29 CFR 1910.132, including nitrile gloves and NIOSH-approved respirators for particulate matter .
- Storing BPQ-3,6 in airtight containers under inert gas to prevent degradation .
Q. What analytical techniques are optimal for quantifying BPQ-3,6 in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for detecting BPQ-3,6 and its metabolites (e.g., glucuronide conjugates) in tissues or cell lysates. For DNA adduct analysis, ELISA kits (e.g., OxiSelect BPDE DNA Adduct Kit) combined with immunoaffinity purification provide high specificity . UV/Vis spectrophotometry is used for initial purity checks .
Advanced Research Questions
Q. How does BPQ-3,6 influence HIF-1α degradation and VEGF suppression in hypoxic cancer models?
BPQ-3,6 promotes HIF-1α proteasomal degradation by enhancing von Hippel-Lindau (VHL)-mediated ubiquitination, as shown in A549 lung adenocarcinoma cells. This mechanism reduces VEGF expression, validated via Western blotting and qPCR under hypoxia-mimicking conditions (e.g., cobalt chloride treatment). Confounding factors like redox cycling activity require controlled use of antioxidants (e.g., NAC) to isolate HIF-1α-specific effects .
Q. What experimental models best recapitulate BPQ-3,6 metabolism in human systems?
Primary human hepatocytes or HepG2 cells treated with 3-methylcholanthrene (to induce CYP1A1/1B1) are optimal for studying BPQ-3,6 metabolism. Rat liver microsomes can substitute but require cross-species validation. Key endpoints include:
Q. How do contradictory data on BPQ-3,6 genotoxicity arise, and how can they be resolved?
Discrepancies often stem from:
- Dose-dependent effects : Low doses may induce antioxidant responses (e.g., Nrf2 activation), while high doses cause oxidative DNA damage.
- Cell type variability : Epithelial cells (e.g., A549) show higher adduct formation than fibroblasts.
- Experimental design : Use comet assays with and without Fpg enzyme to distinguish direct DNA breaks vs. oxidized base damage. Meta-analyses leveraging EPA IRIS criteria (e.g., excluding non-lifetime studies) improve data robustness .
Q. What role does BPQ-3,6 play in atmospheric chemistry studies?
BPQ-3,6 serves as a model oxy-PAH for studying photochemical degradation products. Techniques like gas chromatography-high-resolution mass spectrometry (GC-HRMS) and electron paramagnetic resonance (EPR) identify radical intermediates formed under UV exposure. These findings inform PM2.5 toxicity assessments and secondary organic aerosol (SOA) formation .
Q. How can researchers mitigate confounding effects from BPQ-3,6 redox cycling in mechanistic studies?
- Include redox-inert analogs (e.g., deuterated BPQ-3,6) as negative controls.
- Use dicumarol (a DT-diaphorase inhibitor) to isolate quinone-specific effects.
- Measure glutathione (GSH) depletion kinetics and lipid peroxidation (via malondialdehyde assays) to quantify oxidative stress .
Data Analysis & Interpretation
Q. What statistical approaches address variability in BPQ-3,6 toxicity datasets?
- Hierarchical Bayesian modeling : Accounts for inter-study variability in EPA assessments .
- Dose-response alignment : Normalize data to micromolar concentrations or adducts/106 nucleotides for cross-comparison.
- Omics integration : Pair transcriptomics (e.g., AhR pathway activation) with metabolomics to identify biomarker signatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
